Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester
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Overview
Description
Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound that features a benzimidazole core linked to a dihydroxyphenyl group and a diethyl carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The dihydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions. Finally, the diethyl carbamodithioate moiety is attached using thiocarbonylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The dihydroxyphenyl group can participate in redox reactions, influencing cellular processes. The diethyl carbamodithioate moiety can interact with metal ions, affecting metalloproteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, diethyl-, (1-((2,4-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester
- Carbamodithioic acid, diethyl-, (1-((2,6-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester
Uniqueness
Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to the specific positioning of the dihydroxy groups on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
CAS No. |
88797-52-8 |
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Molecular Formula |
C20H23N3O2S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[1-[(2,5-dihydroxyphenyl)methyl]benzimidazol-2-yl]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C20H23N3O2S2/c1-3-22(4-2)20(26)27-13-19-21-16-7-5-6-8-17(16)23(19)12-14-11-15(24)9-10-18(14)25/h5-11,24-25H,3-4,12-13H2,1-2H3 |
InChI Key |
FWEUUBRULMDQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
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